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Compound of Interest

Compound Name: Rhodojaponin III

Cat. No.: B1259287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodojaponin III is a grayanane diterpenoid, a class of natural products known for their

complex structures and significant biological activities.[1] Found in various species of the

Ericaceae family, such as Rhododendron molle, Rhodojaponin III has garnered attention for

its potent insecticidal and antinociceptive properties.[1] Its mechanism of action is linked to the

modulation of voltage-gated sodium channels, making it a molecule of interest for

neuropharmacological research and potential therapeutic applications.[2]

This guide provides a comprehensive overview of the key spectroscopic data for

Rhodojaponin III, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy. Detailed experimental protocols and visual diagrams of its

proposed mechanism of action and analytical workflow are also presented to support further

research and development.

Mass Spectrometry (MS) Data
Mass spectrometry analysis of Rhodojaponin III is crucial for confirming its molecular weight

and elemental composition.
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Parameter Value Source

Molecular Formula C₂₀H₃₂O₆ [3]

Molecular Weight 368.47 g/mol [3]

Ionization Mode Positive Ion Detection (ESI) [4]

Precursor Ion (m/z) 413.2 [M+H]⁺ [4]

Experimental Protocol: UPLC-MS/MS Analysis
The mass spectrometry data for Rhodojaponin III was obtained using an ultra-performance

liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[4]

Instrumentation: Waters Xevo TQ-S Micro mass spectrometer with an ACQUITY H-Class

UPLC system.

Column: UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 μm).

Column Temperature: 40°C.

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

Flow Rate: 0.4 mL/min.

Ion Source: Electrospray Ionization (ESI).

Capillary Voltage: 2.2 kV.

Source Temperature: 150°C.

Desolventization Temperature: 400°C.

Desolventization Gas (Nitrogen) Flow: 800 L/h.

Cone Gas (Nitrogen) Flow: 50 L/h.

Analysis Mode: Multiple Reaction Monitoring (MRM).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is essential for the detailed structural elucidation of Rhodojaponin III,
providing insights into its carbon skeleton and the stereochemistry of its functional groups.

While a complete, assigned NMR dataset for Rhodojaponin III is not readily available in the

public domain, the following data is for 14β-O-(2S,3R-nilyl)rhodojaponin III. Alkaline hydrolysis

of this compound yields Rhodojaponin III, indicating that the core structure's spectral data is

highly comparable.[4]

Note: The following data was recorded in pyridine-d₅. Chemical shifts (δ) are reported in ppm,

and coupling constants (J) are in Hz.

¹H NMR Spectral Data (500 MHz, pyridine-d₅)
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Position δ (ppm) Multiplicity J (Hz)

1 2.58 m

2 3.19 d 4.0

3 4.05 d 4.0

6 4.12 d 7.5

7 2.15 m

9 2.80 m

11 2.05 m

12 1.85 m

13 2.35 m

14 6.04 s

16 4.16 q 6.5

17 1.32 s

18 1.40 s

19 1.52 s

20 1.83 s

¹³C NMR Spectral Data (125 MHz, pyridine-d₅)
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Position δ (ppm) Position δ (ppm)

1 45.1 11 28.5

2 61.2 12 35.1

3 64.5 13 42.1

4 77.6 14 82.1

5 78.8 15 38.5

6 70.1 16 74.4

7 40.2 17 25.4

8 48.2 18 22.1

9 50.1 19 20.5

10 80.1 20 26.5

Experimental Protocol: NMR Analysis
The NMR spectra were acquired on a 500 MHz FT-NMR spectrometer.[4]

Instrumentation: Inova 500 FT-NMR spectrometer.

Solvent: Pyridine-d₅.

Internal Reference: Tetramethylsilane (TMS).

Techniques: 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments were utilized for

structural elucidation.

Infrared (IR) Spectroscopy Data
A specific IR spectrum for Rhodojaponin III is not widely published. However, based on its

chemical structure which includes multiple hydroxyl groups and an ether linkage within its

tetracyclic core, the following characteristic absorption bands are expected.
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Functional Group
Characteristic Absorption

(cm⁻¹)
Vibration Mode

O-H (alcohols) 3500 - 3200 (broad, strong) Stretching

C-H (alkanes) 2950 - 2850 (strong) Stretching

C-O (alcohols, ethers) 1260 - 1000 (strong) Stretching

Experimental Protocol: General IR Analysis
For a solid sample like Rhodojaponin III, a common method for obtaining an IR spectrum is

using a Fourier Transform Infrared (FTIR) spectrometer with a KBr (potassium bromide) pellet.

Sample Preparation: A small amount of the sample is finely ground with anhydrous KBr

powder and pressed into a thin, transparent pellet.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualizations
Proposed Mechanism of Action
Rhodojaponin III is reported to exert its antinociceptive effects through the mild inhibition of

voltage-gated sodium channels (VGSCs).[2] This action is thought to reduce the excitability of

nociceptive neurons.
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Caption: Proposed mechanism of Rhodojaponin III on voltage-gated sodium channels.

General Spectroscopic Analysis Workflow
The structural elucidation of a natural product like Rhodojaponin III follows a standardized

analytical workflow.
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Caption: General workflow for the spectroscopic analysis of Rhodojaponin III.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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